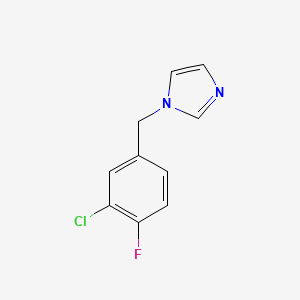
1-(3-Chloro-4-fluorobenzyl)imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloro-4-fluorobenzyl)imidazole is a heterocyclic compound that features an imidazole ring substituted with a 3-chloro-4-fluorobenzyl group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chlorine and fluorine atoms in the benzyl group imparts unique chemical properties to the molecule, making it a valuable target for synthetic and application-oriented research.
准备方法
The synthesis of 1-(3-chloro-4-fluorobenzyl)imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-chloro-4-fluorobenzyl chloride from 3-chloro-4-fluorotoluene through chlorination.
Imidazole Formation: The benzyl chloride derivative is then reacted with imidazole in the presence of a base such as potassium carbonate or sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
化学反应分析
1-(3-Chloro-4-fluorobenzyl)imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms in the benzyl group can participate in nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The imidazole ring can undergo oxidation to form imidazole N-oxides using oxidizing agents like m-chloroperbenzoic acid. Reduction reactions can be carried out using hydrogenation catalysts.
Coupling Reactions: The compound can be involved in cross-coupling reactions such as Suzuki or Heck reactions to form more complex molecules. Palladium catalysts are typically used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used, but they often include substituted imidazoles and benzyl derivatives.
科学研究应用
1-(3-Chloro-4-fluorobenzyl)imidazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is used as a probe in biochemical assays to study enzyme activity and receptor binding.
Materials Science: It is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Catalysis: The compound serves as a ligand in the development of new catalytic systems for organic transformations.
作用机制
The mechanism of action of 1-(3-chloro-4-fluorobenzyl)imidazole depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The presence of the imidazole ring allows for interactions with metal ions and hydrogen bonding, which are crucial for its biological activity. The chlorine and fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, contributing to its overall efficacy.
相似化合物的比较
1-(3-Chloro-4-fluorobenzyl)imidazole can be compared with other substituted imidazoles such as:
1-(4-Chlorobenzyl)imidazole: Lacks the fluorine atom, which may result in different chemical and biological properties.
1-(3-Fluorobenzyl)imidazole:
1-(3-Chloro-4-methylbenzyl)imidazole: The presence of a methyl group instead of fluorine alters its electronic properties and reactivity.
属性
IUPAC Name |
1-[(3-chloro-4-fluorophenyl)methyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFN2/c11-9-5-8(1-2-10(9)12)6-14-4-3-13-7-14/h1-5,7H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUTTZQZIJVGCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=CN=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
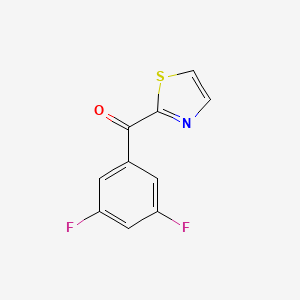
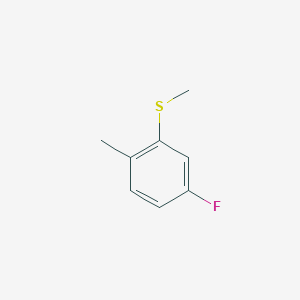
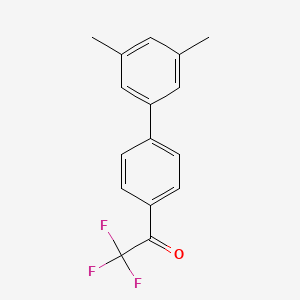
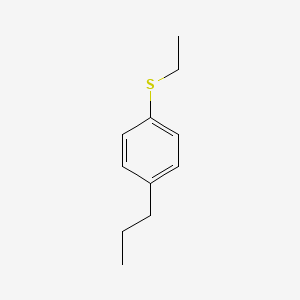
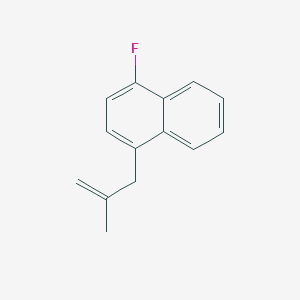
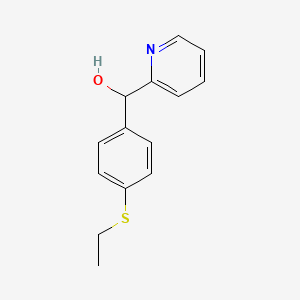
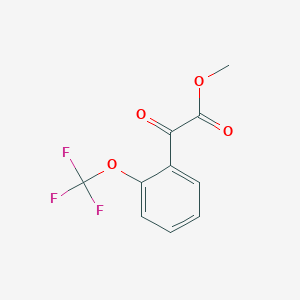
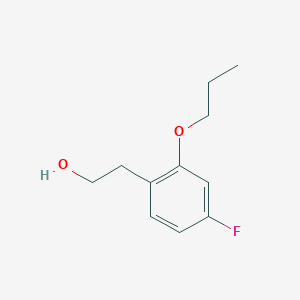
![3-[2-(1,3-Dioxanyl)]-1-(2-fluorophenyl)-1-propanol](/img/structure/B7997182.png)
![1,4-Difluoro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7997195.png)
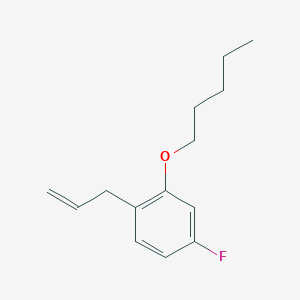
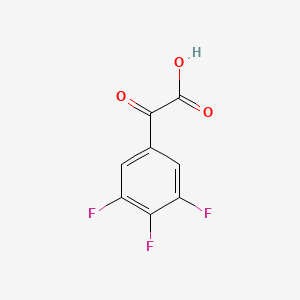
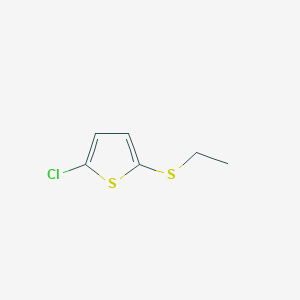
![2-[2-(3-Bromo-6-methoxy-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7997211.png)
